- Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrateShiyou Huagong, 2010, 39(2), 157-161,
Cas no 97-87-0 (butyl isobutyrate)

butyl isobutyrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- butyl isobutyrate
- BUTYL-iso-BUTYRATE FCC
- Isobutyric acid n- butyl ester
- butyl 2-methylpropanoate
- Isobutyric Acid Butyl Ester
- Isobutyric acid, butyl ester (6CI, 7CI, 8CI)
- 1-Butyl 2-methylpropionate
- 1-Butyl isobutyrate
- Butyl 2-methyl-1-propanoate
- Butyl 2-methylpropionate
- Butyl isobutanoate
- n-Butyl isobutyrate
-
- MDL: MFCD00048773
- Inchi: 1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3
- Chiave InChI: JSLCOZYBKYHZNL-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)C)OCCCC
Proprietà calcolate
- Massa esatta: 144.11500
- Massa monoisotopica: 144.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 5
- Complessità: 97.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- Carica superficiale: 0
- XLogP3: 2.4
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido incolore con forte aroma fresco di mela e ananas
- Densità: 0.862 g/mL at 25 °C(lit.)
- Punto di fusione: -88.07°C (estimate)
- Punto di ebollizione: 150°C
- Punto di infiammabilità: 110 °F
- Indice di rifrazione: n20/D 1.401(lit.)
- PSA: 26.30000
- LogP: 1.98570
- FEMA: 2188 | BUTYL ISOBUTYRATE
- Solubilità: Miscibile in etanolo etere e nella maggior parte degli oli non volatili, insolubile in glicole propilenico glicerolo e acqua
butyl isobutyrate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H226-H315-H319
- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
- WGK Germania:2
- Codice categoria di pericolo: R10: infiammabile. R36/37/38: irritante per occhi, vie respiratorie e pelle.
- Istruzioni di sicurezza: S26
- RTECS:UA2466945
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R10
- Classe di pericolo:3
- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
- PackingGroup:III
butyl isobutyrate Dati doganali
- CODICE SA:2915900090
- Dati doganali:
Codice doganale cinese:
2915900090Panoramica:
2915900090. Altri acidi monocarbossilici aciclici saturi e loro anidri(alogenuro acilico\perossigenazione)Prodotti chimici\acido perossigenazione e sua alogenazione\nitrificazione\solfonazione\derivato nitrosativo. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2915900090 altri acidi monocarbossilici aciclici saturi e loro anidri, alogenuri, perossidi e perossiacidi; loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) Tariffa MFN:5,5% Tariffa generale:30,0%
butyl isobutyrate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B129665-500mg |
Butyl Isobutyrate |
97-87-0 | 500mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB137346-25 ml |
Isobutyric acid n- butyl ester, 98%; . |
97-87-0 | 98% | 25 ml |
€43.60 | 2024-04-15 | |
TRC | B129665-2.5g |
Butyl Isobutyrate |
97-87-0 | 2.5g |
$ 80.00 | 2022-06-07 | ||
TRC | B129665-250mg |
Butyl Isobutyrate |
97-87-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152857-100ml |
butyl isobutyrate |
97-87-0 | >98.0%(GC) | 100ml |
¥178.90 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218811-SAMPLE-K |
butyl isobutyrate |
97-87-0 | natural, 97%, FG | 587.6 | 2021-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218804-5KG-K |
butyl isobutyrate |
97-87-0 | ≥97%, FCC, FG | 5KG |
6368.34 | 2021-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337614-25 ml |
Butyl isobutyrate, |
97-87-0 | 25 ml |
¥301.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218811-1KG-1kg |
butyl isobutyrate |
97-87-0 | 97% | 1kg |
¥2763.81 | 2023-11-12 | |
A2B Chem LLC | AB71662-5g |
Butyl Isobutyrate |
97-87-0 | 98% | 5g |
$24.00 | 2024-07-18 |
butyl isobutyrate Metodo di produzione
Synthetic Routes 1
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
- Esterification of carboxylate-based ionic liquids with alkyl halidesChemical Communications (Cambridge, 2011, 47(10), 2973-2975,
Synthetic Routes 6
- Method for treating isobutyrate-containing wastewater by alcohol esterification process, China, , ,
Synthetic Routes 7
- Pentaatomic heteroaromatic compounds. Part XI. New route to esters from 2-substituted-1,3-benzoxathiolium tetrafluoroborates. An effective protection of esters against nucleophilic attackSynthesis, 1979, (3), 223-7,
Synthetic Routes 8
Synthetic Routes 9
- pH-Responsive Pickering emulsion stabilized by polymer-coated silica nanoaggregates and applied to recyclable interfacial catalysisRSC Advances, 2020, 10(69), 42423-42431,
Synthetic Routes 10
- Nematicidal Activity of Natural Ester Compounds and Their Analogues against Pine Wood Nematode, Bursaphelenchus xylophilusJournal of Agricultural and Food Chemistry, 2014, 62(37), 9103-9108,
Synthetic Routes 11
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
- Hydrolysis and esterification reactions in aqueous and organic medium: study of the selectivity activity of an acetonic powder from the dromedary liverResearch Journal of Applied Sciences, 2007, 2(2), 136-140,
Synthetic Routes 12
- Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium hexafiuoroantimonates. Formation and identification of the trimethylcarbonium ion by decarbonylation of the tert-butyl oxocarbonium ionJournal of the American Chemical Society, 1963, 85, 1328-34,
Synthetic Routes 13
1.2 Reagents: Sodium borohydride Catalysts: Palladium diacetate Solvents: Ethanol , Toluene ; 4 h, rt
1.3 Reagents: Hydrogen Solvents: Ethyl acetate , Water ; 1.5 h, 2 MPa, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
- A pH-switched Pickering emulsion catalytic system: high reaction efficiency and facile catalyst recyclingChemical Communications (Cambridge, 2015, 51(34), 7333-7336,
Synthetic Routes 14
- Structure-function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols and acidsIndian Journal of Chemistry, 2002, (2002), 1919-1922,
Synthetic Routes 15
Synthetic Routes 16
- Fluorous 4-N,N-dimethylaminopyridium iodide: Recyclable organocatalysts by precipitation for acylation reaction at room temperatureCatalysis Communications, 2013, 41, 26-28,
Synthetic Routes 17
- Enhanced Pd-catalyzed hydrogenation of olefins within polymeric microreactors under organic/aqueous biphasic conditionsChemistry - A European Journal, 2009, 15(15), 3670-3673,
Synthetic Routes 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; 490 min, pH 3 - 4, 30 °C
- A Mesoporous Silica Nanocomposite Shuttle: pH-Triggered Phase Transfer between Oil and WaterLangmuir, 2013, 29(22), 6687-6696,
Synthetic Routes 19
Synthetic Routes 20
- Reaction of lithium dialkylcuprates with S-2-pyridyl thioates in the presence of oxygen. A carboxylic ester synthesisJournal of the Chemical Society, 1981, (1981), 1231-2,
butyl isobutyrate Raw materials
- N~2~-(4-bromophenyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 2-Methylpropanoic acid
- Propanethioic acid, 2-methyl-, S-2-pyridinyl ester
- 1-Chlorobutane
- Propylium, 2-methyl-1-oxo-
- 1H-Imidazolium,3-ethyl-1-methyl-
- Propanoyl fluoride,2-methyl-
- Isobutyric anhydride
- Cuprate(1-), dibutyl-, lithium (1:1)
- Propanoic acid, 2-methyl-, barium salt (2:1)
- Isobutyramide
- 1-Butanol
- 1,3-Benzoxathiole, 2-butoxy-2-(1-methylethyl)-
butyl isobutyrate Preparation Products
butyl isobutyrate Letteratura correlata
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Categorie correlate
- Solventi e chimici organici Composti organici Acidi/Esteri
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi carbossilici esteri degli acidi carbossilici
97-87-0 (butyl isobutyrate) Prodotti correlati
- 925-06-4(Diisobutyl succinate)
- 539-90-2(isobutyl butyrate)
- 97-85-8(Isobutyl isobutyrate)
- 2438-20-2(2-Methyl Butyl Propionate)
- 7452-79-1(Ethyl 2-methylbutyrate)
- 2349-07-7(Hexyl isobutyrate)
- 2050-01-3(Isoamyl Isobutyrate)
- 4606-07-9(Ethyl Cyclopropylcarboxylate)
- 1255717-71-5((4-Ethyl-4H-1,2,4-triazol-3-yl)methylmethylamine Dihydrochloride)
- 1895356-24-7(2-(pyridin-4-yl)prop-2-en-1-amine)




